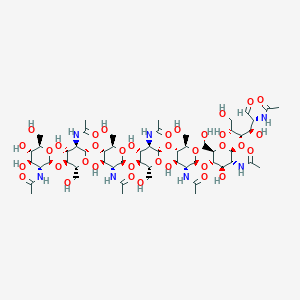
4-Propildibenzotiofeno
Descripción general
Descripción
Synthesis Analysis
The synthesis of dibenzothiophene derivatives, including 4-Propyldibenzothiophene, typically involves lithiation reactions or palladium-catalyzed cross-coupling reactions. For instance, Katritzky and Perumal (1990) described the synthesis of various 4-substituted and 4,6-disubstituted dibenzothiophenes by lithiation reactions, exploring the factors controlling the formation of these compounds (Katritzky & Perumal, 1990). Additionally, Li et al. (2017) presented a method using dibenzothiophene sulfoximine as an NH3 surrogate in copper-catalyzed C-X and C-H bond amination, leading to the preparation of free anilines (Li, Yu, & Bolm, 2017).
Molecular Structure Analysis
The molecular structure of 4-Propyldibenzothiophene derivatives is crucial in determining their chemical behavior and potential applications. Advanced spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction studies are commonly used to confirm the structure of synthesized compounds. For example, Kumar et al. (2014) utilized HF and DFT methods to analyze the molecular structure, providing insights into the hyperpolarizability, NBO analysis, and HOMO and LUMO analysis of related compounds (Kumar et al., 2014).
Chemical Reactions and Properties
Dibenzothiophene derivatives, including 4-Propyldibenzothiophene, undergo various chemical reactions, such as succinoylation, acetylation, nitration, and bromination, leading to a wide range of derivatives with diverse properties. Campaigne et al. (1969) discussed the substitution reactions of 4-methyldibenzothiophene, providing insights into the chemical reactivity and potential functionalization pathways (Campaigne, Hewitt, & Ashby, 1969).
Physical Properties Analysis
The physical properties of 4-Propyldibenzothiophene derivatives, such as thermal stability, melting points, and decomposition temperatures, are critical for their application in materials science. The synthesis and properties report by Zhang et al. (2011) on a series of novel 4,6-diphenyl-1,9-anthrazolines, related to dibenzothiophene derivatives, highlighted their high decomposition temperatures and thermal robustness, making them suitable for use in organic electronics (Zhang et al., 2011).
Chemical Properties Analysis
The chemical properties of 4-Propyldibenzothiophene derivatives, such as their electrochemical behavior, luminescent properties, and charge transfer characteristics, are explored to understand their potential applications in electronic devices and photovoltaics. For instance, Hildebrandt et al. (2010) investigated the electron-transfer properties of supercrowded tetraferrocenylthiophene derivatives, revealing their reversible electrochemical behavior (Hildebrandt, Rüffer, Erasmus, Swarts, & Lang, 2010).
Aplicaciones Científicas De Investigación
Células Solares de Polímero
4-Propildibenzotiofeno: los derivados son fundamentales en el desarrollo de polímeros conjugados para células solares de polímero (PSC). Estos polímeros, como los polímeros basados en benzo[1,2-b:4,5-b’]ditiofeno (BDT), han sido instrumentales para lograr altas eficiencias de conversión de energía (PCE). Estudios recientes indican que se han logrado PCE del 7-8% utilizando polímeros basados en BDT, lo cual es un avance significativo en el campo de la energía renovable .
Indicadores Geoquímicos
En la industria petrolera, los derivados de dibenzotiofenos, incluyendo This compound, se utilizan como indicadores geoquímicos. Ayudan a determinar el origen, los ambientes de depósito y el estado de madurez térmica de los petróleos crudos y las rocas madre. Esto es particularmente útil en regiones como la Cuenca del Delta del Níger, donde es crucial comprender la historia geológica y el potencial de las reservas de petróleo .
Mecanismo De Acción
Target of Action
This compound is a derivative of dibenzothiophene, a sulfur-containing polycyclic aromatic compound
Mode of Action
It is known that dibenzothiophene and its derivatives can undergo various biochemical transformations, including oxidation and reduction reactions . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes.
Biochemical Pathways
Dibenzothiophene and its derivatives, including 4-Propyldibenzothiophene, are known to be involved in several biochemical pathways. For instance, they can be metabolized by bacteria through branched metabolic pathways, including dioxygenation on C-1,2 and C-3,4 positions and monooxygenation on the sulfur atom . The metabolites produced from these pathways can have various downstream effects, potentially influencing cellular processes.
Result of Action
It is known that the oxidation products of dibenzothiophene and its derivatives can have various effects on proteins, nucleic acids, and lipids . These effects could potentially influence cellular functions and processes.
Propiedades
IUPAC Name |
4-propyldibenzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14S/c1-2-6-11-7-5-9-13-12-8-3-4-10-14(12)16-15(11)13/h3-5,7-10H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKWMMBQRSCLOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(=CC=C1)C3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















